Tert-butyl (2-acetyl-6-formylpyridin-4-YL)methylcarbamate
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Overview
Description
Tert-butyl (2-acetyl-6-formylpyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and formyl groups, as well as a tert-butyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-acetyl-6-formylpyridin-4-YL)methylcarbamate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the acetyl and formyl groups. The final step involves the addition of the tert-butyl carbamate group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-acetyl-6-formylpyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Tert-butyl (2-acetyl-6-formylpyridin-4-YL)methylcarbamate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Tert-butyl (2-acetyl-6-formylpyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the pyridine ring and the carbamate group allows it to bind to active sites of enzymes, altering their activity. This interaction can lead to changes in cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-formylpyridin-4-yl)carbamate
- Tert-butyl (4-formylpyridin-3-yl)carbamate
- Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate .
Uniqueness
Tert-butyl (2-acetyl-6-formylpyridin-4-YL)methylcarbamate is unique due to the specific positioning of the acetyl and formyl groups on the pyridine ring, which influences its reactivity and binding properties. This structural uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl N-[(2-acetyl-6-formylpyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-9(18)12-6-10(5-11(8-17)16-12)7-15-13(19)20-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,15,19) |
InChI Key |
ZYMRDUBXJNWHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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